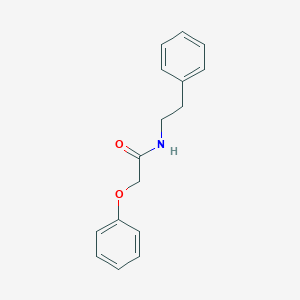
2-phenoxy-N-(2-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211859. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
Research indicates that derivatives of 2-phenoxy-N-(2-phenylethyl)acetamide exhibit significant anticancer activity. A study synthesized a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives and evaluated their effects against various cancer cell lines, including MCF-7 (breast cancer) and SK-N-SH (neuroblastoma). Among these, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (referred to as compound 3c) showed promising results, demonstrating both anticancer and anti-inflammatory activities .
Table 1: Anticancer Activity of Selected Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Activity |
|---|---|---|---|
| 3c | MCF-7 | 15 | Anticancer |
| 3a | SK-N-SH | 20 | Anticancer |
| 3b | MCF-7 | 25 | Anticancer |
Anti-inflammatory and Analgesic Properties
The same derivatives have also been assessed for their anti-inflammatory and analgesic effects. The presence of halogen substituents on the aromatic rings was found to enhance these activities significantly. For instance, compound 3c not only exhibited anticancer properties but also demonstrated substantial anti-inflammatory effects in various assays, indicating its potential as a dual-action therapeutic agent .
Table 2: Anti-inflammatory Activity
| Compound Name | Inflammation Model Used | Result |
|---|---|---|
| 3c | Carrageenan-induced paw edema model | Significant reduction in edema |
| 3a | Lipopolysaccharide-induced inflammation | Moderate reduction in inflammatory markers |
Antimicrobial Activity
Beyond its anticancer and anti-inflammatory properties, this compound derivatives have been explored for their antimicrobial effects. A study highlighted the potential of certain derivatives to act against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 µg/mL . These findings suggest that modifications to the phenoxy group can significantly influence antimicrobial efficacy.
Table 3: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound Name | MIC (µg/mL) | Resistance Profile |
|---|---|---|
| 3m | 4 | Rifampin-resistant |
| 3k | 16 | Sensitive |
Case Studies
Several case studies have documented the synthesis and evaluation of these compounds:
- Case Study A : A series of derivatives were synthesized using the Leuckart reaction method, leading to high yields and significant biological activity against cancer cells.
- Case Study B : The efficacy of compound 3c was tested in vivo, showing promising results in reducing tumor size in animal models while maintaining a favorable safety profile.
Propiedades
Número CAS |
18861-16-0 |
|---|---|
Fórmula molecular |
C16H17NO2 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
2-phenoxy-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C16H17NO2/c18-16(13-19-15-9-5-2-6-10-15)17-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,17,18) |
Clave InChI |
GDCVHJQWGCHXEY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2 |
Key on ui other cas no. |
18861-16-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















